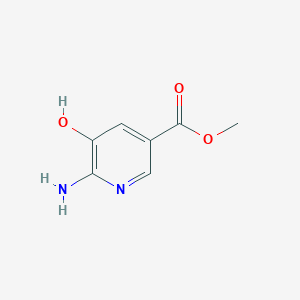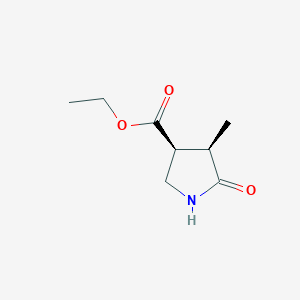![molecular formula C16H18N2O4 B2370861 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid CAS No. 2094950-85-1](/img/structure/B2370861.png)
3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid, also known as CP-690,550, is a small molecule inhibitor of Janus Kinases (JAKs). It is a potent immunosuppressive drug that has been approved by the FDA for the treatment of rheumatoid arthritis. CP-690,550 has shown great potential in treating other autoimmune diseases such as psoriasis, inflammatory bowel disease, and multiple sclerosis.
Wirkmechanismus
3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid works by inhibiting the activity of JAKs. JAKs are enzymes that play a critical role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid prevents the activation of downstream signaling pathways, leading to a reduction in cytokine production and immune cell activation.
Biochemische Und Physiologische Effekte
3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid has been shown to have a range of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, inhibits the activation of T cells and B cells, and reduces the number of circulating immune cells. 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid also affects the expression of genes involved in immune cell activation and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid has several advantages for lab experiments. It is a potent inhibitor of JAKs, making it an effective tool for studying the role of JAKs in immune cell activation and cytokine production. However, 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid has some limitations. It is a small molecule inhibitor, which means that it may not be as specific as other types of inhibitors. Additionally, 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid has a short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid. One area of research is the development of more specific JAK inhibitors. 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid inhibits all four JAKs, but it may be possible to develop inhibitors that target specific JAKs. Another area of research is the development of combination therapies. 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid has been shown to be effective in combination with other immunosuppressive drugs, and further research may lead to the development of more effective combination therapies. Finally, research on the long-term effects of 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid is needed to fully understand its safety and efficacy.
Synthesemethoden
3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid is synthesized through a multi-step process. The first step involves the reaction of 3-hydroxybenzoic acid with 2-(tert-butoxycarbonylamino)acrylic acid to form 3-(2-(tert-butoxycarbonylamino)vinyl)benzoic acid. This intermediate is then reacted with 2-chloro-1-(3-dimethylaminopropyl)-4-(2-methylpropyl)benzene to form the final product, 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid has been extensively studied for its immunosuppressive properties. It has been shown to inhibit the activation of T cells, B cells, and natural killer cells. 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid has also been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma and interleukin-6. These properties make 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid a promising drug for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
3-[2-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11(2)18-16(21)13(10-17)9-12-5-3-4-6-14(12)22-8-7-15(19)20/h3-6,9,11H,7-8H2,1-2H3,(H,18,21)(H,19,20)/b13-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCOMCIMJISGO-UKTHLTGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=CC=C1OCCC(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC=CC=C1OCCC(=O)O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


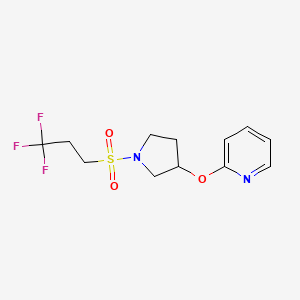
![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370781.png)
![Methyl 7-(3,4-dichlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2370782.png)




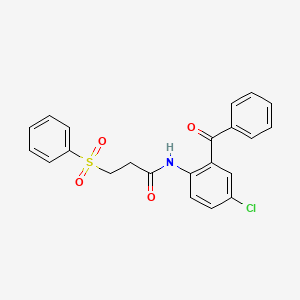
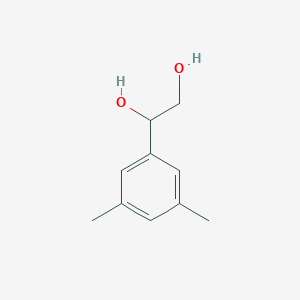
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2370795.png)
